Carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester
CAS No.: 81865-13-6
Cat. No.: VC17075349
Molecular Formula: C13H20N2O6S
Molecular Weight: 332.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81865-13-6 |
|---|---|
| Molecular Formula | C13H20N2O6S |
| Molecular Weight | 332.37 g/mol |
| IUPAC Name | ethyl N-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]carbamate |
| Standard InChI | InChI=1S/C13H20N2O6S/c1-2-21-13(18)14-11-3-5-12(6-4-11)22(19,20)15(7-9-16)8-10-17/h3-6,16-17H,2,7-10H2,1H3,(H,14,18) |
| Standard InChI Key | WBPHOQRNQWATTA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure (Figure 1) is characterized by three primary components:
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Carbamic Acid Ethyl Ester Group: The carbamate functionality (-NH-C(O)-O-C2H5) forms the backbone, derived from the condensation of carbamic acid and ethanol.
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Para-Substituted Phenyl Ring: A benzene ring substituted at the para position with a sulfonamide group (-SO2-NR2) .
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Bis(2-Hydroxyethyl)Amino Substituent: The sulfonamide nitrogen is further functionalized with two 2-hydroxyethyl groups (-N(CH2CH2OH)2), enhancing hydrophilicity and hydrogen-bonding capacity .
The molecular formula is inferred as C13H21N2O6S, with a molecular weight of approximately 357.38 g/mol. This estimation aligns with structurally analogous compounds, such as methyl (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)carbamate (MW: 274.30 g/mol) , accounting for the additional hydroxyethyl group and ethyl ester substitution.
Spectroscopic Characterization
Infrared (IR) spectroscopy of related carbamates, such as ethyl phenylcarbamate, reveals characteristic absorption bands for N-H stretching (3,300–3,100 cm⁻¹), C=O stretching (1,700–1,680 cm⁻¹), and S=O vibrations (1,350–1,150 cm⁻¹) . For this compound, the presence of hydroxyl groups (-OH) from the bis(2-hydroxyethyl)amino moiety would introduce broad O-H stretching signals near 3,400 cm⁻¹ .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of carbamic acid derivatives typically involves multi-step reactions:
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Sulfonamide Formation: Reacting 4-aminophenylsulfonyl chloride with bis(2-hydroxyethyl)amine to yield 4-((bis(2-hydroxyethyl)amino)sulfonyl)aniline.
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Carbamate Introduction: Treating the aniline intermediate with ethyl chloroformate (Cl-CO-O-C2H5) in the presence of a base (e.g., pyridine) to form the ethyl carbamate .
Alternative methods may employ borane-THF complexes or CBS (Corey-Bakshi-Shibata) catalysts for stereoselective reductions, as demonstrated in the synthesis of related carbamates .
Optimization Challenges
Key challenges include:
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Selectivity: Avoiding over-substitution at the phenyl ring.
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Solubility Management: The polar hydroxyethyl groups necessitate polar aprotic solvents (e.g., DMF or THF) .
Physicochemical Properties
Physical State and Solubility
The compound is likely a crystalline solid at room temperature, with a melting point range analogous to ethyl phenylcarbamate (50–51°C) . The bis(2-hydroxyethyl)amino group enhances water solubility compared to simpler carbamates, making it suitable for aqueous formulations .
Stability and Reactivity
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Hydrolytic Sensitivity: The carbamate bond is prone to hydrolysis under acidic or alkaline conditions, yielding ethanol and the corresponding amine.
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Thermal Stability: Decomposition temperatures are estimated to exceed 200°C, based on sulfonamide-containing analogues .
Applications and Biological Activity
Agrochemical Uses
The compound’s hydrophilicity and sulfonamide functionality make it a candidate for herbicide or fungicide formulations, leveraging its potential to disrupt plant metabolic pathways .
Comparative Analysis with Related Carbamates
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